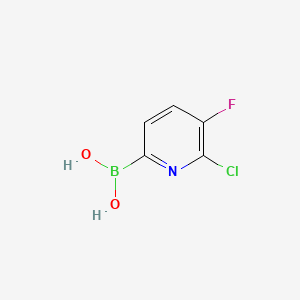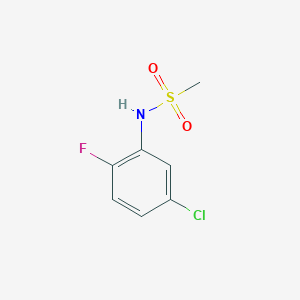
Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives It features a furan ring, a nitrogen atom, a carbonyl group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethyl cyanoacetate with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Alternative Methods: Other synthetic routes may involve the use of different starting materials and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, and ketones.
Reduction: Reduced forms of the compound may be obtained.
Substitution: Substituted derivatives with different functional groups can be synthesized.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown anti-proliferative activity and induces apoptosis in certain cancer cell lines, such as promyelocytic leukemia HL-60 cells.
Medicine: Its biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting cell death.
類似化合物との比較
Ethyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate: A sulfur analog of the compound.
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: A pyrrole analog with similar biological activities.
Uniqueness: Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate stands out due to its specific structure and the unique biological activities it exhibits compared to its analogs. Its furan ring and ethyl ester group contribute to its distinct chemical properties and reactivity.
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
ethyl 2-amino-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-4(9)3-12-6(5)8/h2-3,8H2,1H3 |
InChIキー |
ZILFVVMLKLGHQI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OCC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


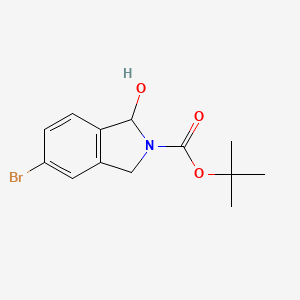
![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)
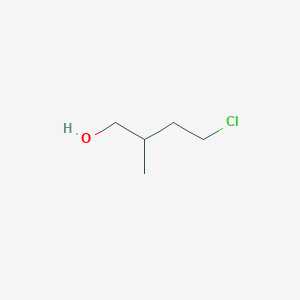

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
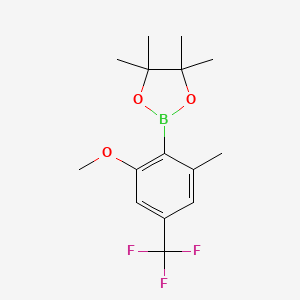
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)
